Bienvenue dans la boutique en ligne BenchChem!

(S)-N-(Prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine ethanesulfonate

Monoamine oxidase Stereoselectivity Parkinson's disease

(S)-N-(Prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine ethanesulfonate (CAS 202464-89-9), also referred to as (S)-Rasagiline Mesylate or TVP1022, is the S-enantiomeric salt form of the propargylaminoindan class of monoamine oxidase (MAO) inhibitors. While the R-enantiomer (rasagiline) is a potent, selective, irreversible MAO-B inhibitor approved for Parkinson's disease, the S-enantiomer exhibits dramatically reduced MAO inhibitory activity — approximately 3,800-fold less potent at MAO-B — yet retains the full neuroprotective and cytoprotective properties associated with the propargylamine scaffold.

Molecular Formula C14H19NO3S
Molecular Weight 281.37 g/mol
CAS No. 202464-89-9
Cat. No. B128505
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-N-(Prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine ethanesulfonate
CAS202464-89-9
Synonyms(1S)-2,3-Dihydro-N-2-propyn-1-yl-1H-inden-1-amine Mesylate;  (S)-2,3-Dihydro-N-2-propynyl-1H-inden-1-amine Mesylate;  TVP 1022 Mesylate; 
Molecular FormulaC14H19NO3S
Molecular Weight281.37 g/mol
Structural Identifiers
SMILESCCS(=O)(=O)O.C#CCNC1CCC2=CC=CC=C12
InChIInChI=1S/C12H13N.C2H6O3S/c1-2-9-13-12-8-7-10-5-3-4-6-11(10)12;1-2-6(3,4)5/h1,3-6,12-13H,7-9H2;2H2,1H3,(H,3,4,5)/t12-;/m0./s1
InChIKeySCAMAIXJQQWKLO-YDALLXLXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

(S)-Rasagiline Ethanesulfonate (CAS 202464-89-9): Chiral Identity and Pharmacological Profile Overview


(S)-N-(Prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine ethanesulfonate (CAS 202464-89-9), also referred to as (S)-Rasagiline Mesylate or TVP1022, is the S-enantiomeric salt form of the propargylaminoindan class of monoamine oxidase (MAO) inhibitors. While the R-enantiomer (rasagiline) is a potent, selective, irreversible MAO-B inhibitor approved for Parkinson's disease, the S-enantiomer exhibits dramatically reduced MAO inhibitory activity — approximately 3,800-fold less potent at MAO-B — yet retains the full neuroprotective and cytoprotective properties associated with the propargylamine scaffold [1]. This unique pharmacological uncoupling makes the S-enantiomer an essential tool compound for dissecting MAO-independent mechanisms of neuroprotection, a critical reference standard for enantiomeric purity testing in rasagiline pharmaceutical quality control, and a standalone lead for non-dopaminergic cytoprotective therapeutic development [1][2].

(S)-Rasagiline Ethanesulfonate: Why Enantiomeric Identity is Non-Interchangeable in Scientific Workflows


The R- and S-enantiomers of N-propargyl-1-aminoindan are pharmacologically distinct entities and cannot be substituted for one another in any experimental context. The R-enantiomer (rasagiline) irreversibly inhibits MAO-B with an IC50 of 4.43 nM, whereas the S-enantiomer (TVP1022) is approximately 3,800-fold less active against this enzyme, effectively rendering it MAO-inactive at concentrations used in neuroprotection studies . Despite this profound stereoselectivity in MAO inhibition, both enantiomers exhibit equivalent neuroprotective efficacy across diverse in vitro and in vivo models — including PC12 cell serum-deprivation apoptosis, global ischemia, closed head injury, and anoxia — indicating that the cytoprotective pharmacophore resides in the propargyl moiety and is entirely MAO-independent [1]. In pharmaceutical manufacturing, the S-enantiomer is a critical process-related chiral impurity in rasagiline drug substance; validated methods quantify it at detection limits as low as 0.06 μg/mL, and formulations must demonstrate enantiomeric purity with specification limits typically ≤0.15% S-enantiomer [2]. Thus, substituting a racemic mixture, the R-enantiomer alone, or a structurally related MAO-B inhibitor such as selegiline for the isolated S-enantiomer would yield entirely different — and experimentally invalid — results in any MAO-inhibition, neuroprotection mechanistic, or quality control workflow [1][2].

Quantitative Differentiation Evidence: (S)-Rasagiline Ethanesulfonate vs. R-Enantiomer and In-Class Comparators


MAO-B Inhibitory Activity: 3,800-Fold Stereoselective Differential vs. R-Enantiomer

The S-enantiomer (TVP1022) exhibits 3,800-fold lower inhibitory potency at MAO-B compared with the R-enantiomer (rasagiline), making it effectively MAO-inactive at concentrations relevant to neuroprotection and enabling its use as a stereochemical negative control [1]. In rat brain homogenate assays, rasagiline inhibits MAO-B with an IC50 of 4.43 ± 0.92 nM, while TVP1022 shows an IC50 of approximately 17,000 nM (calculated from the 1/3,800 activity ratio), and corresponding MAO-A IC50 values are 412 ± 123 nM and approximately 400,000 nM for the R- and S-enantiomers, respectively [1]. The racemic mixture (AGN 1135) exhibits approximately half the potency of rasagiline at MAO-B, consistent with the S-enantiomer contributing negligible MAO inhibitory activity [1]. In contrast, selegiline shows similar MAO-B potency to rasagiline (IC50 ~4–6 nM) but significantly weaker MAO-A inhibition, and unlike both rasagiline enantiomers, selegiline is metabolized to amphetamine derivatives, introducing confounding pharmacological variables absent from TVP1022 [1][3].

Monoamine oxidase Stereoselectivity Parkinson's disease

Neuroprotective Equivalence: Similar Cytoprotection Despite 3,800-Fold MAO-B Activity Difference

Both the S-enantiomer (TVP1022) and the R-enantiomer (rasagiline) exhibit similar neuroprotective efficacy across a range of in vitro and in vivo models, despite the 3,800-fold difference in MAO-B inhibitory activity [1]. In partially neuronally differentiated PC12 cells subjected to serum and NGF withdrawal, both enantiomers prevent the fall in mitochondrial membrane potential and rescue cells from apoptosis to a comparable degree [2]. In a mouse closed head injury model, both rasagiline and TVP1022 reduced immediate neurological sequelae of brain injury with no significant difference in efficacy between the two enantiomers [1]. This equivalence directly demonstrates that MAO-B inhibition is not a prerequisite for neuroprotection — a mechanistic insight uniquely accessible through the use of the S-enantiomer as a pharmacologically inert stereochemical comparator [3].

Neuroprotection Apoptosis Mitochondrial permeability transition

Chiral Purity Control: Validated Detection of S-Enantiomer Impurity at 0.06 μg/mL in Rasagiline API

The S-enantiomer is a critical process-related chiral impurity in rasagiline drug substance, and validated analytical methods have been developed to quantify it at trace levels [1][2]. A reversed-phase UHPLC method using a Chiralpak AGP column achieves a limit of detection (LOD) of 0.06 μg/mL and a limit of quantification (LOQ) of 0.2 μg/mL for rasagiline enantiomers, validated per ICH Q2(R1) guidelines for precision, linearity, accuracy, robustness, and solution stability [1]. A complementary capillary electrophoresis method using sulfobutylether-β-cyclodextrin as chiral selector successfully determined 0.15% S-enantiomer as chiral impurity in R-rasagiline samples, with baseline separation (resolution Rs = 3.5 ± 0.1) in short analysis time, and was applied to commercial tablet formulations [2]. An alternative normal-phase HPLC method on cellulose derivative-based chiral stationary phase yielded LOD of 0.35 μg/mL and LOQ of 1.05 μg/mL for the S-enantiomer, suitable for routine bulk drug manufacturing quality evaluation [3].

Chiral separation Pharmaceutical quality control ICH validation

I1-Imidazoline Receptor Target Engagement: Novel Mechanism Distinct from MAO Inhibition

TVP1022 (the S-enantiomer) engages I1 and I2 imidazoline receptors with IC50 values of 9.5 × 10⁻⁸ M (95 nM) and 1.4 × 10⁻⁷ M (140 nM), respectively, representing a molecular target distinct from MAO-B [1]. This target engagement was functionally validated: TVP1022 (1–20 μM) dose-dependently increased phosphorylated p42/p44 MAPK immunoreactivity in PC12 cells and neonatal rat ventricular myocytes, and the cytoprotective effect against serum deprivation-induced toxicity was significantly attenuated by efaroxan, a selective I1 imidazoline receptor antagonist [1]. In a rat ischemia/reperfusion model, TVP1022 provided prominent cardioprotection evidenced by reduction in infarct size [1]. The R-enantiomer (rasagiline) has not been systematically characterized at imidazoline receptors in the same assay systems, making this a potential differential molecular signature for the S-enantiomer [1].

Imidazoline receptor Cardioprotection Cytoprotection

Cardioprotective Efficacy Against Doxorubicin Cardiotoxicity: Functional Evidence in Neonatal Rat Ventricular Myocytes

TVP1022 pretreatment (1 μM, 24 h) prevented doxorubicin (0.5 μM)-induced elevation of diastolic [Ca²⁺]i, slowing of [Ca²⁺]i relaxation kinetics, and decrease in myocyte contraction and relaxation rates in neonatal rat ventricular myocytes (NRVMs) [1]. TVP1022 also attenuated doxorubicin-induced reduction in SERCA2a, NCX1, and connexin 43 protein expression, and preserved gap junctional intercellular coupling and conduction velocity [1]. These cardioprotective effects are attributed to the propargylamine moiety and are mechanistically distinct from MAO-B inhibition, as TVP1022 is MAO-inactive at these concentrations [1]. While rasagiline (the R-enantiomer) also exhibits cardioprotective properties via its propargyl moiety, TVP1022 enables study of this pharmacology without confounding MAO-B inhibition, which may independently affect cardiac catecholamine metabolism [1][2].

Cardioprotection Doxorubicin Calcium handling

High-Value Application Scenarios for (S)-Rasagiline Ethanesulfonate Based on Quantitative Differentiation Evidence


Enantiomeric Purity Reference Standard in Rasagiline Generic Pharmaceutical Quality Control

The S-enantiomer (CAS 202464-89-9) serves as the gold-standard reference material for chiral purity testing of rasagiline active pharmaceutical ingredient (API) and finished dosage forms. Validated UHPLC methods using Chiralpak AGP columns achieve LOD of 0.06 μg/mL and LOQ of 0.2 μg/mL for enantiomeric separation, with full ICH Q2(R1) validation [1]. A complementary capillary electrophoresis method resolves S-enantiomer impurity at 0.15% w/w in commercial tablet formulations [2]. This compound is essential for ANDA (Abbreviated New Drug Application) analytical method development, method validation, and routine batch release testing for generic rasagiline mesylate products. Procurement of high-purity (≥98%) S-enantiomer reference material is a prerequisite for demonstrating enantiomeric purity compliance per ICH Q6A specifications.

Mechanistic Dissection of MAO-Independent Neuroprotection in Neurodegenerative Disease Models

The S-enantiomer's unique pharmacological profile — 3,800-fold lower MAO-B inhibition than the R-enantiomer yet equivalent neuroprotective efficacy in PC12 cell apoptosis, closed head injury, and global ischemia models — makes it an indispensable tool for isolating MAO-independent cytoprotective mechanisms [1][2]. Researchers investigating the mitochondrial permeability transition pore (MPTp), Bcl-2/PKC signaling pathways, or propargylamine-mediated neuroprotection can use TVP1022 as a stereochemical negative control that retains the full propargyl moiety pharmacology without confounding MAO-B enzyme inhibition. This application is directly relevant to drug discovery programs targeting neurodegenerative conditions beyond Parkinson's disease, including Alzheimer's disease, stroke, and traumatic brain injury .

Non-CNS Cytoprotective Drug Discovery Targeting I1-Imidazoline Receptors

TVP1022 engages I1-imidazoline receptors with an IC50 of 95 nM, representing a molecular target entirely distinct from MAO-B [1]. This target engagement is functionally linked to cytoprotection via MAPK pathway activation, and has been validated in both neuronal (PC12) and cardiac (NRVM) cell models. The S-enantiomer can serve as a lead compound for developing cardioprotective agents against ischemia/reperfusion injury and anthracycline cardiotoxicity, applications where MAO-B inhibition is not therapeutically desirable [1][2]. Researchers can use TVP1022 as a starting scaffold for medicinal chemistry optimization focused on imidazoline receptor pharmacology without needing to eliminate MAO-B activity — it is already absent.

Chemical Biology Probe for Alkyne-Based Click Chemistry Conjugation and Target Identification

The S-enantiomer contains a terminal alkyne (propargyl) group that enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry [1]. This chemical handle permits bioconjugation to fluorescent reporters, affinity tags (biotin), or immobilization matrices without modifying the pharmacophore. Unlike rasagiline, which is clinically used and regulated as an active drug, the S-enantiomer is available as a research-grade compound suitable for chemical derivatization. This enables target identification studies (e.g., chemical proteomics pull-down experiments) to identify novel binding partners of the propargylamine scaffold, as well as the development of activity-based probes for imidazoline receptor visualization and cellular localization studies.

Quote Request

Request a Quote for (S)-N-(Prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine ethanesulfonate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.